Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Overview
Description
Methyl 1-methyl-4-oxopiperidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Biologically Active Compounds : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a derivative of Methyl 1-methyl-4-oxopiperidine-3-carboxylate, is useful for the preparation of compounds with a chiral 3-benzylpiperidine backbone, which are important in the development of biologically active compounds (Wang, Zhao, Xue, & Chen, 2018).
Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, another derivative, is an important intermediate in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor (Xin-zhi, 2011).
Stereochemical Studies in Organic Chemistry : The study of stereochemical aspects of reactions involving derivatives of this compound, such as Michael reactions, contributes to the understanding of reaction mechanisms and the development of new synthetic methodologies (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).
Structural Studies and Tautomerism : Research into the structural characteristics and tautomerism of derivatives like methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate helps in understanding the fundamental aspects of chemical reactivity and molecular structure (Fernández, Casares, Gálvez, Bellanato, 1993).
Synthesis of Piperidine Derivatives : Derivatives of this compound are used in synthesizing various piperidine derivatives, which are significant in medicinal chemistry and drug development (Moskalenko & Boev, 2014).
Antibacterial Agents Synthesis : Some derivatives are used in the synthesis of antibacterial agents, contributing to the development of new therapeutic drugs (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).
Asymmetric Synthesis of Pharmaceuticals : It is used in the asymmetric synthesis of key intermediates for pharmaceutical compounds like CP-690550, a proteinkinase inhibitor (Hao, Liu, Zhang, & Chen, 2011).
Mechanism of Action
Target of Action
Methyl 1-methyl-4-oxopiperidine-3-carboxylate is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Biochemical Pathways
It’s known that this compound can be used as a starting material in organic synthesis , implying that it may participate in various biochemical reactions.
Result of Action
As a starting material in organic synthesis , it’s likely that its effects would depend on the specific compounds it’s used to synthesize.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that it’s a solid compound that is insoluble in water but can dissolve in some organic solvents . This suggests that its action could be influenced by the solvent environment.
Properties
IUPAC Name |
methyl 1-methyl-4-oxopiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-4-3-7(10)6(5-9)8(11)12-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCOINBLEJIZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927586 | |
Record name | Methyl 1-methyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13221-89-1 | |
Record name | 3-Piperidinecarboxylic acid, 1-methyl-4-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13221-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-carbomethoxy-piperidone-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-methyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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